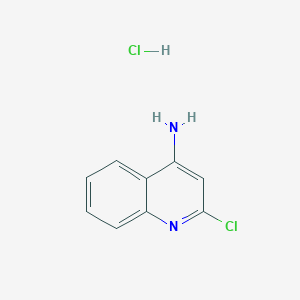

2-Chloroquinolin-4-amine hydrochloride

Description

Significance of Quinoline (B57606) Derivatives in Chemical and Biological Sciences

Quinoline and its derivatives are considered privileged structures in medicinal chemistry due to their ability to interact with a multitude of biological targets. bohrium.comresearchgate.net This structural motif is found in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. researchgate.netresearchgate.net The versatility of the quinoline ring system allows for functionalization at various positions, leading to compounds with tailored properties. frontiersin.org

The significance of quinoline derivatives is underscored by their wide-ranging pharmacological applications, including:

Anticancer: Quinoline hybrids have shown promise as inhibitors of cell proliferation, angiogenesis, and cell migration. nih.gov

Antibacterial: Certain quinoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antiviral: The quinoline scaffold is present in several marketed antiviral drugs. nih.gov

Anti-inflammatory: Quinoline derivatives have been investigated for their anti-inflammatory properties. bohrium.comnih.gov

Antimalarial: Historically, quinoline derivatives have been at the forefront of antimalarial drug discovery. rsc.org

The development of various synthetic methodologies has made quinoline derivatives readily accessible for research and drug development. frontiersin.orgrsc.org These methods, ranging from classical named reactions to modern transition-metal-catalyzed processes, provide chemists with the tools to create a diverse array of quinoline-based molecules. rsc.orgresearchgate.net

Evolution of 4-Aminoquinoline (B48711) Research in Drug Discovery

The 4-aminoquinoline core is a particularly important pharmacophore that has been extensively studied, most notably for its antimalarial properties. wikipedia.orgnih.gov Chloroquine (B1663885), a well-known 4-aminoquinoline, was a highly effective and widely used antimalarial drug for decades. nih.govlstmed.ac.uk Its mechanism of action involves accumulating in the acidic food vacuole of the parasite and interfering with heme detoxification. esr.ietaylorandfrancis.com

However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the development of new 4-aminoquinoline derivatives. nih.govlstmed.ac.uk This has driven extensive research into structure-activity relationships (SAR) to design novel compounds that can overcome resistance. lstmed.ac.uknih.gov Key modifications to the 4-aminoquinoline scaffold have included alterations to the side chain and substitutions on the quinoline ring. nih.govnih.gov

The evolution of 4-aminoquinoline research has expanded beyond malaria to include other therapeutic areas. frontiersin.org Derivatives of 4-aminoquinoline have been investigated for their potential as:

Anticancer agents frontiersin.org

Antiviral agents frontiersin.org

Anti-inflammatory agents frontiersin.org

Leishmanicidal agents frontiersin.org

This expansion highlights the versatility of the 4-aminoquinoline scaffold and its continued importance in modern drug discovery. frontiersin.org

Positioning of 2-Chloroquinolin-4-amine (B3024582) Hydrochloride as a Key Research Scaffold

2-Chloroquinolin-4-amine hydrochloride serves as a crucial intermediate in the synthesis of a variety of more complex quinoline derivatives. Its structure, featuring a reactive chlorine atom at the 2-position and an amino group at the 4-position, makes it a versatile building block for medicinal chemists. The hydrochloride salt form often improves the compound's stability and handling properties.

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This enables the creation of libraries of compounds for screening against various biological targets. For instance, the synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines has been reported, demonstrating the utility of chloro-substituted quinolines as synthetic precursors. scholaris.ca

While direct biological activity of 2-Chloroquinolin-4-amine itself is not the primary focus, its role as a scaffold is paramount. It provides the foundational quinoline core upon which diverse side chains and substituents can be appended to explore structure-activity relationships and develop new therapeutic agents. For example, it can be a precursor for the synthesis of compounds with potential antiproliferative and antifungal activities. nih.gov

Below is a table summarizing the key properties of 2-Chloroquinolin-4-amine.

| Property | Value |

| Molecular Formula | C9H7ClN2 |

| Monoisotopic Mass | 178.030 g/mol |

| IUPAC Name | 2-chloroquinolin-4-amine |

| CAS Number | 80947-25-7 |

This data is based on publicly available chemical information. uni.lusigmaaldrich.com

Properties

CAS No. |

1087751-28-7 |

|---|---|

Molecular Formula |

C9H8Cl2N2 |

Molecular Weight |

215.08 g/mol |

IUPAC Name |

2-chloroquinolin-4-amine;hydrochloride |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-9-5-7(11)6-3-1-2-4-8(6)12-9;/h1-5H,(H2,11,12);1H |

InChI Key |

AZJHJCFRBSOANI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloroquinolin 4 Amine Hydrochloride and Its Derivatives

Strategies for 4-Aminoquinoline (B48711) Core Synthesis

The construction of the 4-aminoquinoline core is a pivotal step in the synthesis of 2-chloroquinolin-4-amine (B3024582) hydrochloride and its derivatives. The most prevalent and versatile strategies involve the formation of the C4-N bond on a pre-existing quinoline (B57606) ring system. These methods can be broadly categorized into nucleophilic aromatic substitution (SNAr) approaches and metal-catalyzed coupling reactions. nih.govfrontiersin.org

Nucleophilic Aromatic Substitution (SNAr) Approaches to Quinolines

Nucleophilic aromatic substitution is the most widely employed method for the synthesis of 4-aminoquinolines. nih.govfrontiersin.org This reaction typically involves the displacement of a suitable leaving group, most commonly a halogen, at the C4 position of the quinoline ring by an amine nucleophile. The reactivity of the quinoline system towards SNAr is enhanced by the electron-withdrawing nature of the heterocyclic nitrogen atom, which stabilizes the intermediate Meisenheimer complex. rsc.org The general preference for SNAr reactions on the quinoline ring is C4 > C2. baranlab.org

The synthesis of 4-aminoquinolines via SNAr reactions is often carried out under conventional heating. nih.gov These reactions typically involve refluxing a 4-chloroquinoline derivative with an appropriate amine in a suitable solvent. nih.gov The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) are frequently used as they can effectively solvate the charged intermediates formed during the reaction. plos.orgnih.gov For instance, the synthesis of N-benzyl-4-aminoquinolines has been successfully achieved by condensing 4,7-dichloroquinoline with the corresponding amines in NMP. plos.org Similarly, the preparation of 4-aminoquinoline derivatives has been reported by reacting 4-chloro-7-substituted-quinolines with mono- or dialkyl amines under neat conditions at elevated temperatures (120–130 °C). nih.gov

| Reactants | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 4,7-dichloroquinoline, butyl amine | Neat | 120-130 | 6 | Butyl-(7-chloro-quinolin-4-yl)-amine | - |

| 4,7-dichloroquinoline, ethane-1,2-diamine | Neat | 130 | 7 | N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | - |

| 4,7-dichloroquinoline, N,N-dimethyl-alkyl-diamine | Neat | - | - | N′-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | - |

| 7-substituted-4-chloro-quinoline, ethane-1,2-diamine | Neat | 130 | 6 | N,N′-bis-(7-substituted-quinolin-4-yl)-ethane-1,2-diamine | - |

| 4,7-dichloroquinoline, o-(diethylaminomethyl)-benzylamine | NMP | Reflux | 15 | 7-Chloro-N-(2-((diethylamino)methyl)benzyl)quinolin-4-amine | - |

| Data sourced from multiple studies. Yields were not consistently reported. |

To overcome the limitations of long reaction times and harsh conditions associated with conventional heating, microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of 4-aminoquinolines. researchgate.netacs.orgnih.gov Microwave irradiation can significantly accelerate reaction rates by directly and efficiently heating the reaction mixture. nih.gov

Microwave-assisted SNAr reactions have been successfully employed for the synthesis of a variety of 4-aminoquinoline derivatives with good to excellent yields (80%–95%) in short reaction times (20–30 minutes). nih.govfrontiersin.org These reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO), which couples efficiently with microwave energy. nih.govfrontiersin.org For example, the reaction of 4,7-dichloroquinoline with various primary and secondary alkylamines, anilines, and N-heterocyclic amines in DMSO at 140°C or 180°C under microwave irradiation afforded the corresponding 4-aminoquinolines in high yields. nih.govfrontiersin.org The need for a base is dependent on the nature of the amine nucleophile; secondary amines often require an auxiliary base, while stronger bases like sodium hydroxide are necessary for aryl or heteroarylamines. nih.govfrontiersin.org

| Substrate | Nucleophile | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| 4,7-dichloroquinoline | Alkylamines (primary and secondary), anilines, amine-N-heteroarenes | DMSO | - | 140 or 180 | 20-30 | 80-95 |

| 4,7-dichloroquinoline | N-methylated secondary amine | Phenol | 50 | 145 | 30 | 60 |

| 4-chloroquinazoline | Aryl heterocyclic amines | 2-propanol | 60 | - | 20 | >95 |

| Data compiled from various research articles. |

Ultrasound irradiation is another non-conventional energy source that has been utilized to promote the synthesis of 4-aminoquinolines. nih.govfrontiersin.orgnih.gov Sonication can enhance chemical reactivity through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to faster reaction rates. nih.gov The ultrasound-assisted synthesis of a series of 4-aminoquinolines has been reported by reacting 4,7-dichloroquinolines with nucleophiles such as benzene-1,2-diamines, semicarbazides, and amino-N-heteroarenes, resulting in good to excellent yields (78%–81%). nih.govfrontiersin.org This method offers a rapid and efficient alternative to conventional heating. nih.gov

Both acid and base catalysis can play a significant role in the nucleophilic aromatic substitution of quinolines. nih.govfrontiersin.orgacsgcipr.org The addition of a catalytic amount of a Brønsted acid, such as hydrochloric acid, or a Lewis acid can facilitate the reaction of 4-chloroquinolines with anilines, leading to high yields. nih.govfrontiersin.org The acid catalyst is thought to protonate the quinoline nitrogen, thereby increasing the electrophilicity of the C4 position and making it more susceptible to nucleophilic attack. acsgcipr.org However, this approach is generally not suitable for reactions involving alkylamines, as they can be protonated by the acid, reducing their nucleophilicity. nih.govfrontiersin.org

Bases are also commonly employed in these reactions, particularly when the nucleophile is a secondary amine or an arylamine, to neutralize the hydrogen chloride generated during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity. nih.govfrontiersin.orgplos.org Common bases used include potassium carbonate and triethylamine. plos.org

Metal-Catalyzed Coupling Reactions in 4-Aminoquinoline Synthesis

In addition to SNAr reactions, metal-catalyzed cross-coupling reactions have become an increasingly important strategy for the synthesis of 4-aminoquinolines. nih.govfrontiersin.org These methods offer alternative pathways for the formation of the C4-N bond and can often tolerate a wider range of functional groups.

Palladium-catalyzed reactions have been extensively explored for this purpose. nih.govfrontiersin.org For instance, a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines has been developed for the synthesis of 4-aminoquinolines. nih.govfrontiersin.org This reaction utilizes Pd(OAc)₂ as the catalyst, Cu(OAc)₂ as an oxidant, and 1,10-phenanthroline as a ligand. nih.govfrontiersin.org Another example is the palladium-catalyzed multicomponent domino reaction for the synthesis of 2-aryl-4-dialkylaminoquinolines from ethynylarylamines, aryl iodides, carbon monoxide, and amines. nih.govfrontiersin.org

Copper-catalyzed reactions have also been employed. For example, a copper-catalyzed three-component reaction involving an imidoylative Sonogashira/cyclization cascade has been used to synthesize 2-(alkyl/aryl)-4-aminoquinolines. nih.govfrontiersin.org This reaction proceeds via a carbon-halogen activation using Pd(OAc)₂, Xantphos as the ligand, and CuBr as a catalyst auxiliary. nih.govfrontiersin.org

| Catalyst System | Reaction Type | Substrates | Product |

| Pd(OAc)₂, Cu(OAc)₂, 1,10-phenanthroline | Dehydrogenative Aromatization | 2,3-dihydroquinolin-4(1H)-one, amines | 4-aminoquinolines |

| PdCl₂(PPh₃)₂ | Multicomponent Domino Reaction | Ethynylarylamines, aryl iodides, CO, amines | 2-aryl-4-dialkylaminoquinolines |

| Pd(OAc)₂, Xantphos, CuBr | Imidoylative Sonogashira/Cyclization | 2-bromoaniline, aryl/alkyl-acetylenes, alkyl-isocyanides | 2-(alkyl/aryl)-4-aminoquinolines |

| This table summarizes key metal-catalyzed reactions for 4-aminoquinoline synthesis. |

Inter- and Intramolecular Cyclization/Annulation Reactions for Quinoline Ring Formation

The construction of the quinoline ring, the foundational scaffold for 2-Chloroquinolin-4-amine, is often achieved through various cyclization and annulation reactions. These methods involve building the heterocyclic ring from acyclic or simpler cyclic precursors.

One-pot metal-free or metal-catalyzed reactions of inter- and intramolecular cyclization/annulation are prominent strategies. nih.gov These approaches typically start with substituted anilines, such as 2-aminobenzonitriles, which react with compounds like acrylates or substituted acetylenes. nih.gov A significant advantage of these methods is the ability to introduce diverse functional groups at the 2-, 3-, or benzo-positions of the quinoline core, offering a level of versatility not always possible with strategies that rely on pre-formed, and often commercially limited, 4-chloroquinolines. nih.gov

For example, a palladium-catalyzed multicomponent domino reaction reported in 1992 allows for the synthesis of 2-aryl-4-dialkylaminoquinolines from ethynylarylamines, aryl iodides, carbon monoxide, and various amines. frontiersin.org This process proceeds through a tandem conjugate addition and cyclization. frontiersin.org More recent methods include aza-Michael addition followed by intramolecular annulation, using ynones and 2-aminobenzonitriles to create polysubstituted 4-aminoquinolines. frontiersin.org

Several classic named reactions are also employed for quinoline synthesis, including:

Combes quinoline synthesis: Involves the reaction of anilines with β-diketones.

Conrad-Limpach synthesis: Utilizes the reaction of anilines with β-ketoesters.

Doebner-von Miller reaction: A reaction of α,β-unsaturated carbonyl compounds with anilines.

Friedländer synthesis: Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl. youtube.com

These methods, while foundational, provide the essential quinoline framework upon which further modifications can be made to arrive at specific derivatives like 2-Chloroquinolin-4-amine.

Dehydrogenative Amination Strategies for 4-Aminoquinolines

Dehydrogenative amination has emerged as a powerful and modern alternative for synthesizing 4-aminoquinolines. This strategy involves the aromatization of a precursor ring system combined with the introduction of an amine.

A notable example is the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with various amines. nih.govfrontiersin.org This reaction typically uses a palladium (II) acetate (Pd(OAc)2) catalyst in the presence of an oxidant like copper (II) acetate (Cu(OAc)2). nih.govfrontiersin.org The process is often facilitated by a ligand, such as 1,10-phenanthroline, and carried out in a solvent like pivalic acid at elevated temperatures. nih.govfrontiersin.org This method has demonstrated excellent tolerance for a wide range of functional groups on both the amine and the quinoline core, enabling the efficient synthesis of well-known 4-aminoquinoline drugs. nih.govfrontiersin.org The reaction effectively combines the aromatization of the dihydroquinolinone ring with the simultaneous formation of the C-N bond at the 4-position.

Synthesis of Substituted 2-Chloroquinolin-4-amine Hydrochloride Derivatives

Once the 4-aminoquinoline core is established, extensive derivatization is possible at multiple sites to generate a vast library of analogues with diverse properties.

Derivatization at the Quinoline Ring System

Modifications to the quinoline ring itself, apart from the primary chloro and amino groups, are a key strategy for creating new derivatives. The 7-position, in particular, has been a focus of extensive study. The synthesis of these derivatives often starts with a 4,7-dichloroquinoline precursor.

A series of 4-aminoquinoline derivatives can be synthesized through aromatic nucleophilic substitution on 7-substituted-4-chloro-quinolines. nih.gov For example, reacting 4,7-dichloroquinoline or 4-chloro-7-fluoroquinoline with butylamine yields the corresponding N-butyl-7-substituted-quinolin-4-amine. nih.gov

More complex substitutions at the 7-position can be achieved using modern coupling reactions: nih.gov

Ullmann coupling: To generate diaryl ether linkages. nih.gov

Suzuki coupling: To form biaryl substitutions. nih.gov

Negishi coupling: For creating alkylaryl substitutions. nih.gov

Furthermore, substitutions can be introduced at other positions, such as C2 and C8. A three-step synthesis starting from 4,7-dichloroquinoline can yield N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com This sequence involves N-oxidation, followed by C2-amide formation, and finally a regioselective nucleophilic aromatic substitution at the C4 position with morpholine (B109124). mdpi.com While ketone and nitro functionalities have been found to be incompatible with some coupling conditions, electron-donating groups like amino and dimethylamino are generally well-tolerated. scholaris.ca

Side Chain Modifications and Analogue Preparation of 4-Aminoquinolines

Altering the side chain at the 4-amino position is one of the most widely explored avenues for creating new 4-aminoquinoline analogues. researchgate.net These modifications aim to influence the molecule's physicochemical properties.

A common approach involves the nucleophilic substitution of the chlorine atom in 4,7-dichloroquinoline with various mono- or dialkyl amines. nih.gov For instance, reacting 4,7-dichloroquinoline with ethane-1,2-diamine produces N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine. nih.gov

Further modifications can be made to this newly introduced side chain. For example, a thiazolidin-4-one nucleus can be added to the terminal amino group of the side chain. acs.org This type of modification can prevent metabolic dealkylation without negatively impacting the molecule's desired properties. acs.org Other strategies include replacing the diethylamino group of a side chain with more metabolically stable groups like a tert-butyl group or heterocyclic rings such as piperidyl, pyrrolidinyl, or morpholinyl. acs.orgnih.gov

A robust synthetic method for introducing diversity to the side chain involves sequential reductive aminations. nih.gov This allows for the introduction of two independent points of diversity, significantly expanding the number of possible analogues. nih.gov Cationic amino acids, such as lysine (B10760008) and ornithine, have also been conjugated to the 4-aminoquinoline scaffold to create novel derivatives. nih.gov

Hybrid Compound Synthesis Incorporating the Quinoline Moiety (e.g., Quinoline-Acridine, Quinoline-Benzimidazole)

Molecular hybridization, which involves combining the quinoline scaffold with other biologically active heterocyclic moieties, is a strategy to create multifunctional molecules. nih.govthesciencein.org

Quinoline-Acridine Hybrids: These hybrids can be synthesized through methods like the Knoevenagel condensation of a quinoline-carbaldehyde with a cyclohexanone-fused derivative, often using copper nanoparticles as a catalyst. nih.gov Another approach involves synthesizing side-chain modified 4-aminoquinolines and then linking them to an acridine ring system. nih.gov

Quinoline-Benzimidazole Hybrids: The synthesis of these hybrids often involves multi-step procedures. One method is the reaction of 2-acetyl benzimidazole (B57391) with isatin in the presence of potassium hydroxide to form a 2-(1H-benzimidazol-2-yl)quinoline-4-carboxylic acid intermediate, which can be further derivatized. tandfonline.com Another strategy involves linking quinoline and benzimidazole units via a 1,2,3-triazole linker, which is formed through a click chemistry reaction (a [3+2] azide-alkyne cycloaddition). mdpi.comresearchgate.net A three-step procedure involving N-acylation, N-alkylation, and quaternization of the nitrogen heterocycles is also an efficient route to these hybrid compounds. nih.gov

Synthetic Challenges and Optimization Strategies in 2-Chloroquinolin-4-amine Chemistry

The synthesis of 2-Chloroquinolin-4-amine and its derivatives is not without its challenges, requiring careful optimization of reaction conditions to ensure good yields and purity.

A primary challenge lies in the initial synthesis of the substituted quinoline core. While classical methods like the Conrad-Limpach and Friedländer syntheses are effective, they can sometimes suffer from harsh conditions or limited substrate scope. frontiersin.org One-pot cyclization/annulation reactions offer an advantage by allowing for greater diversity in the final product, but they require careful control of catalysts and reaction conditions to achieve desired outcomes. nih.govfrontiersin.org For instance, in palladium-catalyzed reactions, the choice of ligand and oxidant is crucial for efficiency. frontiersin.org

In the derivatization of the quinoline ring, particularly through nucleophilic aromatic substitution (SNAr), challenges can include regioselectivity and reactivity. The chlorine at the C4 position is generally more reactive than the one at C2, allowing for selective substitution. mdpi.com However, forcing conditions might be needed. Optimization can involve using microwave irradiation, which has been shown to produce good yields in short reaction times (20–30 minutes) at temperatures of 140–180°C. nih.gov The choice of solvent (e.g., DMSO, ethanol) and the addition of a base can also significantly improve reaction yields and substrate compatibility. nih.gov

Finally, the synthesis of complex hybrid molecules requires robust and versatile chemical reactions. The "click chemistry" approach, using copper-catalyzed azide-alkyne cycloaddition to link quinoline and benzimidazole moieties, represents an optimization strategy that provides high yields and is tolerant of a wide range of functional groups. researchgate.net

Spectroscopic and Structural Elucidation of 2 Chloroquinolin 4 Amine Hydrochloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For derivatives of 2-Chloroquinolin-4-amine (B3024582) hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the electronic environment of each atom, while advanced techniques help in assigning these signals unambiguously.

In the ¹H NMR spectrum of a 2-Chloroquinolin-4-amine hydrochloride derivative, the signals can be divided into two main regions: the aromatic region and the amine proton region. The protons on the quinoline (B57606) ring typically resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current.

The specific chemical shifts and coupling patterns are dictated by the substitution pattern. For the parent 2-Chloroquinolin-4-amine, the absence of a proton at the C2 and C4 positions simplifies the spectrum. The proton at C3 would appear as a singlet, while the protons on the benzenoid ring (C5, C6, C7, C8) would exhibit a more complex pattern of doublets and triplets, depending on their coupling with adjacent protons. The presence of the hydrochloride salt would cause the amine (NH₂) protons to appear as a broad signal, the chemical shift of which can be concentration and solvent dependent.

In a related compound, 2-[(2-Ethyl-7-chloroquinoline-4-yl)amino]ethanol, the aromatic protons were observed at δ 8.12 (d, J = 9.01 Hz, 1H), and 7.78 (d, J = 2.13 Hz, 1H), showcasing the typical downfield shifts and coupling constants for the quinoline core. scholaris.ca For 4-amino-7-chloroquinoline, spectral data is also well-documented, providing a reference for the expected proton environments. nih.gov

Table 1: Representative ¹H NMR Data for Substituted Chloroquinoline Derivatives

| Compound | Proton Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|---|

| 2-[(2-Ethyl-7-chloroquinoline-4-yl)amino]ethanol scholaris.ca | C1 | 8.12 | d, J = 9.01 |

| C3 | 7.78 | d, J = 2.13 | |

| 2-[(2-(Pyrrole-1-ethanol)-7-chloroquinoline-4-yl)amino]ethanol scholaris.ca | C1 | 8.04 | d, J = 8.99 |

| C3 | 7.79 | d, J = 2.14 | |

| C6 | 7.34 | dd, J = 2.17, 8.89 |

This table is interactive. Click on the headers to sort.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, nine distinct signals are expected for the quinoline core. The chemical shifts of these carbons are influenced by the electronegativity of the substituents (Cl and NH₂) and their position on the ring.

The carbon atom bearing the chlorine (C2) is expected to be significantly downfield due to the halogen's inductive effect. The carbon attached to the amino group (C4) will also be shifted downfield. Quaternary carbons (C2, C4, C4a, C8a) can be distinguished from protonated carbons using techniques like DEPT. Data for the parent 2-Chloroquinoline shows carbon signals across the aromatic region, providing a baseline for predicting the shifts in the title compound. chemicalbook.com For instance, in a derivative, 2-[(7-Chloro-8-dimethylaminoquinoline-4-yl)amino]ethanol, the quinoline carbons were assigned across a range from δ 99.8 to 153.4 ppm. researchgate.net

Table 2: Representative ¹³C NMR Data for Substituted Chloroquinoline Derivatives

| Compound | Carbon Position | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-[(7-Chloro-8-dimethylaminoquinoline-4-yl)amino]ethanol researchgate.net | C9 | 153.4 |

| C7 | 150.4 | |

| C3 | 147.8 | |

| C4 | 146.3 | |

| C5 | 134.8 | |

| C1 | 127.6 | |

| C6 | 120.0 | |

| C2 | 119.8 |

This table is interactive. Click on the headers to sort.

While ¹H and ¹³C NMR provide foundational data, complex structures often require advanced 2D NMR experiments for unambiguous signal assignment. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would reveal correlations between adjacent protons on the benzenoid ring (e.g., H5-H6, H6-H7, H7-H8), which is crucial for assigning their specific positions.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded protons and carbons (¹H-¹³C). A cross-peak in the HETCOR or HSQC spectrum confirms which proton is attached to which carbon, simplifying the assignment of the quinoline ring's protonated carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a 1D technique used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This is invaluable for identifying the quaternary carbons of the quinoline core.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for assigning quaternary carbons by observing their long-range couplings to nearby protons. For example, the signal for the C2 carbon could be assigned by its correlation to the H3 proton.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands are expected.

The presence of the hydrochloride salt significantly influences the spectrum. The amine (NH₂) group becomes a primary ammonium (B1175870) (NH₃⁺) group.

N-H Stretching: Instead of the typical sharp doublet for a primary amine around 3300-3500 cm⁻¹, the ammonium salt will exhibit a very broad and strong absorption band, often spanning from 2800 to 3200 cm⁻¹. This broad envelope is a hallmark of amine salts. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. These may be superimposed on the broad N-H stretching envelope. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline aromatic system will produce a series of sharp, medium-to-strong intensity bands in the 1650-1450 cm⁻¹ region.

N-H Bending: The bending vibration for the NH₃⁺ group is expected to appear around 1600-1500 cm⁻¹.

C-Cl Stretching: The stretching vibration for the C-Cl bond typically appears in the fingerprint region, between 800 and 600 cm⁻¹, and may be difficult to assign definitively without comparative analysis.

For the related compound 4-Amino-7-chloroquinoline, an FTIR spectrum obtained using a KBr wafer is available, providing a useful comparison. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (R-NH₃⁺) | N-H Stretch | 2800 - 3200 | Strong, Broad |

| N-H Bend | 1600 - 1500 | Medium | |

| Aromatic Ring | C-H Stretch | > 3000 | Weak to Medium |

| C=C & C=N Stretch | 1650 - 1450 | Medium to Strong |

| Chloroalkene | C-Cl Stretch | 800 - 600 | Medium to Strong |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, the free base (2-Chloroquinolin-4-amine) would be analyzed.

Molecular Ion Peak (M⁺): The molecular formula of the free base is C₉H₇ClN₂. The mass spectrometer would detect the molecular ion peak corresponding to this formula. Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for the molecule with ³⁵Cl (M⁺) and a peak for the molecule with ³⁷Cl (M+2) in an approximate 3:1 intensity ratio. miamioh.edu The exact mass can be used to confirm the elemental composition.

Fragmentation Pattern: The stable aromatic quinoline ring is expected to be a major fragment. Common fragmentation pathways for aromatic and halogenated compounds include the loss of the halogen atom and cleavage of side chains. libretexts.orglibretexts.org The fragmentation of chloroquine (B1663885), a related structure, shows an initial loss of the side chain, followed by fragmentation of the resulting quinoline core. researchgate.net For 2-Chloroquinolin-4-amine, key fragmentation could involve the loss of a chlorine radical (Cl•), followed by the loss of HCN or related small molecules from the ring structure. Alpha-cleavage next to the amine group is also a possible fragmentation pathway. libretexts.org

Table 4: Predicted Mass Spectrometry Data for 2-Chloroquinolin-4-amine

| Ion | m/z (for ³⁵Cl) | Identity |

|---|---|---|

| [M]⁺ | 178 | Molecular Ion |

| [M+2]⁺ | 180 | Isotope Peak (³⁷Cl) |

| [M-Cl]⁺ | 143 | Loss of Chlorine |

| [M-HCN]⁺ | 151 | Loss of Hydrogen Cyanide |

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Binding and Analytical Studies

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The quinoline ring system is a strong chromophore.

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or water would be expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. mdpi.com The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the quinoline ring. The electron-donating amino group and the electron-withdrawing chloro group will influence the energy of the electronic transitions.

In related quinoline derivatives, absorption maxima are typically observed in the range of 220-260 nm and 320-350 nm. For example, a comparison between 3-amino and 3-azido chloroquine derivatives showed a noticeable shift in the λ_max, with the amine derivative having a π → π* band at 278 nm and a weaker n → π* band at 357 nm. mdpi.com The protonation state of the molecule also significantly affects the spectrum; changes in pH can cause shifts in λ_max, a phenomenon that is often exploited in binding studies. researchgate.net The study of substituent effects on the UV absorption of other aromatic systems confirms that the type and position of functional groups can tune the absorption properties. nih.gov

Table 5: Representative UV-Vis Absorption Data for Substituted Quinolines

| Compound | λ_max (nm) | Transition Type | Reference |

|---|---|---|---|

| 3-NH₂MeCQ | 237, 278, 357 | π → π, n → π | mdpi.com |

| 3-N₃MeCQ | 243, 282, 358 | π → π, n → π | mdpi.com |

| Quinoline-annulated dihydroxychlorin | 687 | Qy-band | researchgate.net |

This table is interactive. Click on the headers to sort.

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and crystal packing, revealing the intermolecular forces that stabilize the solid-state structure. For derivatives of the quinoline scaffold, XRD studies have confirmed key structural features and intermolecular interactions.

In a study of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline, a derivative synthesized from 2-chloro-3-formylquinoline, single-crystal X-ray diffraction confirmed its molecular structure. researchgate.netnih.gov The analysis revealed that the quinoline ring system is nearly planar, and the molecule adopts an E configuration around the central C=N bond. researchgate.net The crystal structure is stabilized by a zigzag chain of molecules linked by C—H⋯π interactions. researchgate.net Hirshfeld surface analysis quantified the contributions of various intermolecular contacts to the crystal packing, with H⋯H (35.5%), C⋯H/H⋯C (33.7%), and Cl⋯H/H⋯Cl (12.3%) contacts being the most significant. researchgate.net

Similarly, crystal structures of other heterocyclic compounds derived from reactions involving chloroquinolines or related precursors have been elucidated. For instance, Mannich bases derived from 2-cyanoguanidinophenytoin were analyzed, with one derivative crystallizing in a monoclinic system with a C2/c space group and eight molecules in the unit cell. nih.govnih.gov The structure was stabilized by a network of inter- and intramolecular hydrogen bonds. nih.govnih.gov Another analysis of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative found it crystallized in the triclinic P-1 space group, with its precursor crystallizing in the monoclinic P2₁ space group. mdpi.com

These studies underscore the power of XRD to provide unambiguous structural proof and detailed insight into the supramolecular architecture of quinoline derivatives.

| Compound | Formula | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|---|

| 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline | C₁₆H₁₂ClN₃ | Monoclinic | Cc | C—H⋯π, N—H⋯π | researchgate.netnih.gov |

| Mannich base of 2-cyanoguanidinophenytoin with morpholine (B109124) | Not specified | Monoclinic | C2/c | Inter/Intra H-bonds | nih.govnih.gov |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Not specified | Triclinic | P-1 | C-H…π interactions | mdpi.com |

Fluorescence Spectroscopy for Photophysical Properties and Molecular Interactions

Fluorescence spectroscopy is a highly sensitive technique used to investigate the photophysical properties of molecules and their interactions with other substances. For quinoline derivatives, this method is particularly valuable for studying their binding to biological targets like proteins.

The interaction between (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate (CQDPA), an analog of amodiaquine (B18356), and serum albumin proteins (bovine and human) has been extensively studied using fluorescence spectroscopy. rsc.org The intrinsic fluorescence of the proteins, primarily from tryptophan residues, was quenched upon the addition of the quinoline derivative, indicating binding. rsc.org This quenching mechanism was determined to be static, suggesting the formation of a stable ground-state complex between the protein and the compound. rsc.org

Thermodynamic parameters calculated from fluorescence data at different temperatures revealed that the binding is driven by hydrophobic interactions. rsc.org Furthermore, using Förster's non-radiative energy transfer (FRET) theory, the average binding distance between the protein (donor) and the CQDPA molecule (acceptor) was calculated to be 2.63 Å for bovine serum albumin (BSA) and 2.77 Å for human serum albumin (HSA). rsc.org This confirms that the binding occurs within the protein's major groove.

UV-Vis spectroscopy, a related technique, showed that a newly synthesized chloroquine-derived photoaffinity probe exhibited weak π → π* transitions. nih.gov The introduction of different functional groups, such as an azide, led to a bathochromic (red) shift in the maximum absorbance wavelength compared to an amine derivative, demonstrating how structural modifications influence the electronic and photophysical properties of the quinoline core. nih.gov

| Protein | Binding Partner (Acceptor) | Binding Distance (r) via FRET | Primary Binding Force | Reference |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate | 2.63 Å | Hydrophobic | rsc.org |

| Human Serum Albumin (HSA) | (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate | 2.77 Å | Hydrophobic | rsc.org |

Circular Dichroism (CD) Spectroscopy in Protein Interaction Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of proteins and detecting conformational changes upon interaction with ligands. nih.govnih.gov The far-UV region of the CD spectrum (typically 190-260 nm) is sensitive to the protein's backbone amide bonds and provides characteristic signals for α-helices, β-sheets, and random coils. nih.govnih.gov

This type of analysis is crucial as it demonstrates that the compound can bind to the protein without causing significant denaturation or unfolding, a key aspect for understanding its biological activity. The quantitative nature of CD allows for the direct correlation between the spectral changes and the amount of protein-ligand complex formed, which can be used to estimate binding constants. nih.govnih.gov

| Protein | Bound Ligand | Observed Change in α-Helical Content | Interpretation | Reference |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate | Decreased intensity of CD signals | Binding occurs without major disruption of the protein's secondary structure. | rsc.org |

| Human Serum Albumin (HSA) | (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate | Decreased intensity of CD signals | Binding occurs without major disruption of the protein's secondary structure. | rsc.org |

Computational Chemistry and Molecular Modeling Studies of 2 Chloroquinolin 4 Amine Hydrochloride Analogues

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic and structural properties of quinoline (B57606) derivatives. nih.govresearchgate.net These quantum chemical calculations provide insights into the distribution of electron density, which is crucial for understanding intermolecular interactions and chemical reactivity. rsc.orgrsc.org

Studies have shown that the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of a molecule's kinetic stability and reactivity. A larger energy gap suggests higher stability and lower reactivity, while a smaller gap indicates a molecule is more easily polarized and reactive. rsc.org For instance, in a study of various quinoline derivatives, the introduction of electron-donating or electron-withdrawing groups was shown to alter the electronic structure and, consequently, the energy gap. rsc.org Specifically, electron-withdrawing groups like nitro (NO2) were found to significantly decrease the energy gap, making the molecule more reactive. rsc.org

Furthermore, DFT calculations can predict various molecular properties, including dipole moments, which offer insights into intermolecular interactions. nih.govresearchgate.net For example, a comparative study of 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde (C7DMQCA) and 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde (C8DMQCA) revealed that a change in the methyl group's position affects the bandgap and dipole moment. nih.govresearchgate.net The higher dipole moment in C7DMQCA suggests stronger intermolecular interactions. nih.govresearchgate.net These theoretical predictions often show good correlation with experimental findings. nih.gov

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict how a ligand (in this case, a quinoline derivative) binds to the active site of a target protein. nih.govresearchgate.net This method helps in understanding the binding affinity and the specific interactions that stabilize the ligand-protein complex, thereby guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Prediction of Binding Modes and Affinities of Quinoline Derivatives

Molecular docking simulations have been extensively used to predict the binding modes and affinities of a wide array of quinoline derivatives against various biological targets. mdpi.comresearchgate.net These studies typically generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding free energy. researchgate.netresearchgate.net For example, in a study of quinoline derivatives as potential dehydrogenase inhibitors, docking studies identified eight representative binding modes with binding affinities ranging from -5.1 kcal/mol to -6.9 kcal/mol. researchgate.net Similarly, docking of fluoroquinolines with human topoisomerase II alpha revealed binding energies between -6.06 and -7.7 kcal/mol. nih.gov This information is invaluable for identifying lead compounds for further development. researchgate.net

Identification of Key Interacting Residues in Protein Binding Sites (e.g., PBP2a, Eg5, Topoisomerase II DNA Gyrase)

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. nih.govnih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for the stability of the complex.

PBP2a: In the context of methicillin-resistant Staphylococcus aureus (MRSA), Penicillin-Binding Protein 2a (PBP2a) is a key target. Molecular docking studies have explored how quinoline analogues and other compounds bind to the allosteric site of PBP2a, which can induce a conformational change in the active site, potentially restoring the efficacy of β-lactam antibiotics. nih.gov For instance, one study showed a ligand binding to the allosteric site of PBP2a with a docking score of -7.218 kcal/mol. nih.gov

Eg5: The kinesin spindle protein (Eg5) is a validated target for cancer therapy. Docking studies of quinoline-based Schiff's bases have identified their potential as Eg5 inhibitors. vensel.orgresearchgate.net These studies have shown that the compounds can occupy a hydrophobic sub-pocket and form interactions with key residues like Leu292, Leu293, and Ile299. nih.gov

Topoisomerase II DNA Gyrase: Topoisomerase II and DNA gyrase are essential enzymes for DNA replication, making them attractive targets for antibacterial and anticancer drugs. nih.govnih.gov Docking studies of fluoroquinolines and other quinoline derivatives have identified key interactions with the active sites of these enzymes. nih.govnih.govhealthinformaticsjournal.com For example, some fluoroquinolines have been shown to form hydrogen bonds with the GLN773 residue of human topoisomerase II alpha. nih.gov In another study, pyrazoline derivatives showed high binding affinity against Topoisomerase II, with scores as high as -10.0 kcal/mol. healthinformaticsjournal.com

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

Studies on quinoline derivatives have employed MD simulations to validate docking results and to gain a deeper understanding of the binding process. mdpi.comnih.gov These simulations can track the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex. mdpi.com Furthermore, analyses of root-mean-square fluctuation (RMSF) can reveal the flexibility of different regions of the protein. nih.gov By calculating parameters like the solvent accessible surface area (SASA) and the number of hydrogen bonds over the simulation time, researchers can assess the compactness of the complex and the strength of the interactions. nih.gov

Structure-Based Drug Design Principles Applied to Quinoline Scaffolds

The quinoline scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov This versatility makes it an excellent starting point for structure-based drug design (SBDD). benthamdirect.comnih.gov SBDD utilizes the three-dimensional structural information of the target protein to design and optimize ligands.

By combining the insights from molecular docking and MD simulations, medicinal chemists can rationally modify the quinoline scaffold to enhance its binding affinity and selectivity. frontiersin.org For example, if a docking study reveals a hydrophobic pocket in the binding site, a hydrophobic group can be added to the quinoline core to improve interactions. frontiersin.org This iterative process of computational analysis, chemical synthesis, and biological testing is a powerful strategy for developing novel therapeutics. nih.gov

Predictive Modeling for Biological Activity and Pharmacological Profiles

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, plays a significant role in drug discovery. nih.govresearchgate.net QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

For quinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been used to build predictive models. nih.govmdpi.com These models can help in understanding which steric and electrostatic properties of the molecule are important for its activity. nih.gov For instance, a CoMFA model for anti-gastric cancer quinoline derivatives indicated that both steric and electrostatic fields contributed significantly to the binding affinity. nih.gov Such models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Structure Activity Relationship Sar Studies of 2 Chloroquinolin 4 Amine Hydrochloride Analogues

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of quinoline (B57606) derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring system. rsc.orgnih.gov Functionalization at different positions can lead to a diverse range of pharmacological effects. nih.gov

Positional Effects of Halogenation on Quinoline Biological Activity

The introduction of halogen atoms, particularly chlorine, at various positions on the quinoline ring has been a key strategy in modulating the biological activity of these compounds. biointerfaceresearch.com For instance, the presence of a chlorine atom at the 7-position of the 4-aminoquinoline (B48711) ring is a critical requirement for antiplasmodial activity, specifically for the inhibition of β-hematin formation. nih.gov Studies on 4-aminoquinoline derivatives have shown that electron-withdrawing groups at the 7-position can lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain, which in turn affects drug accumulation in the parasite's food vacuole. nih.gov

The position of the halogen can also dictate the type of biological activity. For example, in a series of quinoline-imidazole hybrids, the presence of a chlorine atom at the C-2 position resulted in a loss of antimalarial activity, whereas an electron-donating group at the same position enhanced it. rsc.org Furthermore, the number of chlorine atoms can be directly correlated with the potency of certain biological activities, with compounds containing a higher number of chlorine atoms exhibiting greater insecticidal, fungicidal, and herbicidal effects. biointerfaceresearch.com

The following table summarizes the impact of halogenation on the biological activity of quinoline derivatives based on available research findings.

| Compound Series | Halogen Position | Observed Effect on Biological Activity | Reference |

| 4-Aminoquinolines | 7-position (Chloro) | Essential for β-hematin inhibitory activity and antiplasmodial action. nih.gov | nih.gov |

| 4-Aminoquinolines | 7-position (Various electron-withdrawing halogens) | Lowers pKa, affecting drug accumulation. nih.gov | nih.gov |

| Quinoline-imidazole hybrids | C-2 position (Chloro) | Loss of antimalarial activity. rsc.org | rsc.org |

| N-substituted quinone imines | Multiple positions | Increased number of chlorine atoms enhances insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com | biointerfaceresearch.com |

Influence of Amino Side Chain Variations on Activity

The amino side chain attached to the quinoline nucleus plays a crucial role in the biological activity of these compounds. A basic amino side chain is considered essential for antiplasmodial activity, primarily by facilitating drug accumulation in the acidic food vacuole of the parasite. nih.gov The length and nature of this side chain are critical determinants of potency. nih.govnih.gov

For instance, in a series of 4-aminoquinoline analogues, a shorter propyl spacer (three carbons) between two amines consistently resulted in better antimalarial potency compared to longer chains. nih.gov Furthermore, modifications to the terminal amino group, such as the replacement of a diethylamino function with more metabolically stable heterocyclic rings like piperidyl, pyrrolidinyl, and morpholinyl, have led to a significant increase in antimalarial activity. researchgate.net The incorporation of an N,N-dimethylaminomethyl side chain in ferrocenyl quinoline-benzimidazole hybrids has also been shown to significantly enhance activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. acs.org

The table below illustrates the influence of amino side chain variations on the biological activity of quinoline analogues.

| Quinoline Analogue Series | Amino Side Chain Variation | Impact on Biological Activity | Reference |

| 4-Aminoquinolines | Shorter (propyl) vs. longer (>4 carbons) spacer | Shorter chain leads to better antimalarial potency. nih.gov | nih.gov |

| Chloroquine (B1663885) derivatives | Replacement of diethylamino with heterocyclic rings (piperidyl, pyrrolidinyl, morpholinyl) | Substantial increase in antimalarial activity. researchgate.net | researchgate.net |

| Ferrocenyl quinoline-benzimidazole hybrids | Incorporation of N,N-dimethylaminomethyl side chain | Significantly enhanced activity against drug-sensitive and resistant malaria strains. acs.org | acs.org |

| 7-chloroquinolin-4-amine (B103981) derivatives | ω-aminoacyl and -alkyl derivatives | Promising antiplasmodial activities, with some compounds being more active than chloroquine against sensitive strains and showing less decreased activity against resistant strains. nih.gov | nih.gov |

Role of Heterocyclic Moiety Substitutions on Quinoline Pharmacophores

The hybridization of the quinoline scaffold with other heterocyclic moieties is a widely employed strategy to enhance pharmacological efficacy and overcome drug resistance. acs.orgthesciencein.org This approach aims to create single molecules with multiple pharmacophores, potentially leading to synergistic effects and interaction with several biological targets. benthamdirect.com

For example, the combination of quinoline with benzimidazole (B57391) in ferrocenyl-based hybrids has resulted in potent antiplasmodial activity. acs.org Similarly, the fusion of a pyrimidine (B1678525) ring with the quinoline nucleus has been explored to generate novel bioactive molecules. nih.gov Quinoline-isoxazole based compounds have also been identified as promising leads for the development of new anti-tuberculosis drugs, exhibiting activity against both replicating and non-replicating Mycobacterium tuberculosis. acs.org

Correlation of Structural Features with Specific Biological Targets

The structural features of quinoline analogues are intricately linked to their interaction with specific biological targets. In the context of malaria, the 4-aminoquinoline nucleus is responsible for complexing with ferriprotoporphyrin IX (Fe(III)PPIX), thereby inhibiting its detoxification to β-hematin. nih.gov The 7-chloro group is crucial for this inhibitory activity. nih.gov

Molecular docking studies have provided further insights into these interactions. For instance, certain quinoline derivatives have been shown to bind to the hydrophobic pocket of the EV-D68 VP1 protein, with a 1,2,4-oxadiazole (B8745197) substituent being essential for this interaction and enhanced antiviral activity. nih.gov In the case of antibacterial quinolones, the carboxylic group can form hydrogen bonds with specific amino acid residues like Ser84 in the target enzyme. mdpi.com

The following table highlights the correlation between structural features of quinoline analogues and their specific biological targets.

| Quinoline Analogue Feature | Biological Target | Mechanism of Interaction | Reference |

| 4-Aminoquinoline nucleus | Ferriprotoporphyrin IX (Fe(III)PPIX) in Plasmodium falciparum | Complexation, inhibiting β-hematin formation. nih.gov | nih.gov |

| 7-Chloro group | Ferriprotoporphyrin IX (Fe(III)PPIX) | Required for inhibition of β-hematin formation. nih.gov | nih.gov |

| Oxadiazole-substituted quinoline scaffold | EV-D68 VP1 protein | Binding to the hydrophobic pocket, enhancing antiviral activity. nih.gov | nih.gov |

| Carboxylic group of quinolone carboxamides | Bacterial enzymes (e.g., DNA gyrase) | Hydrogen bonding with key amino acid residues. mdpi.com | mdpi.com |

Rational Design Strategies for Overcoming Resistance Mechanisms through SAR

The emergence of drug resistance is a major challenge in the treatment of infectious diseases. nih.gov Structure-activity relationship studies are instrumental in the rational design of new quinoline analogues that can overcome these resistance mechanisms. nih.govmanchester.ac.uk One strategy involves modifying the drug to evade the resistance mechanisms of the target organism. For example, in the case of chloroquine-resistant malaria, novel 7-chloroquinolin-4-amine derivatives have been developed that show significantly less decreased activity against resistant strains compared to chloroquine itself. nih.gov

Another approach is the development of hybrid molecules that combine the quinoline scaffold with another pharmacophore, potentially leading to a dual mode of action that is less susceptible to resistance. acs.org The introduction of groups that block metabolism, such as fluorine or bulky t-butyl groups, can also enhance the efficacy of quinoline-based drugs against resistant strains. researchgate.net

Ligand Efficiency and Optimization Parameters in Quinoline Analogue Design

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in the hit and lead optimization phase of drug discovery. sciforschenonline.org These parameters help in assessing the quality of a compound by relating its potency to its size and lipophilicity, respectively. sciforschenonline.orgtaylorandfrancis.com The goal is to maximize potency while maintaining favorable physicochemical properties to avoid issues like poor absorption, distribution, metabolism, and excretion (ADME) and toxicity. sciforschenonline.org

In the design of quinoline analogues, it is recommended to start with a fragment or hit that has a high LE value, as this value tends to decrease during the optimization process. sciforschenonline.org The LLE is particularly crucial, and an increase in this value during optimization indicates that the gain in potency is not solely due to an increase in lipophilicity. sciforschenonline.org By carefully monitoring these parameters, medicinal chemists can guide the design of quinoline analogues towards more drug-like candidates.

Investigation of Biological Mechanisms and Targets of 2 Chloroquinolin 4 Amine Hydrochloride Derivatives

Heme Polymerization Inhibition Mechanisms

A primary mechanism of action for many quinoline-based antimalarial drugs, including derivatives of 2-chloroquinolin-4-amine (B3024582), is the disruption of heme detoxification in the malaria parasite. During its life cycle within red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, or β-hematin. Quinoline (B57606) derivatives interfere with this vital detoxification process.

Interaction with Ferriprotoporphyrin IX (Fe(III)PPIX)

The initial step in the inhibition of heme polymerization is the interaction of quinoline derivatives with ferriprotoporphyrin IX (Fe(III)PPIX). Studies have shown that 2- and 4-aminoquinolines exhibit a strong affinity for Fe(III)PPIX. nih.gov This interaction is a prerequisite for their antimalarial activity. The formation of a complex between the quinoline molecule and Fe(III)PPIX is a critical event that prevents the heme from being incorporated into the growing hemozoin crystal. nih.gov

The nature of this interaction has been investigated using various spectroscopic techniques. For instance, solid-state IR and NIR-Raman spectroscopy have been employed to study the binding of quinoline antimalarials to Fe(III)PPIX. nih.gov These studies provide evidence for the formation of hydrogen bonds between the propionate (B1217596) group of heme and the amino groups of certain quinoline derivatives. nih.gov The strength of this binding can be quantified by association constants (log K values), which vary among different quinoline compounds. For example, chloroquine (B1663885), a well-known 4-aminoquinoline (B48711), demonstrates a high log K value for its interaction with monomeric Fe(III)PPIX in solution. nih.gov

The environment within the parasite's food vacuole, which has an acidic pH of around 5.6, is believed to be the site of this interaction. Research has confirmed that the strong interaction between quinolines like chloroquine and Fe(III)PPIX is maintained at this acidic pH. nih.gov

Inhibition of β-Hematin Formation

Following the interaction with Fe(III)PPIX, the primary consequence is the inhibition of β-hematin formation. By binding to Fe(III)PPIX, the quinoline derivatives effectively cap the growing faces of the β-hematin crystal, preventing further polymerization. nih.gov This leads to an accumulation of toxic, soluble heme within the parasite, which is believed to cause oxidative stress and ultimately lead to the parasite's death. nih.gov

The inhibitory activity of various quinoline derivatives on β-hematin formation has been extensively studied. Research has shown a correlation between a compound's ability to inhibit β-hematin formation and its antimalarial activity. nih.govnih.gov For instance, the presence of a 7-chloro group in the 4-aminoquinoline ring has been identified as a crucial factor for potent β-hematin inhibitory activity. nih.gov

Several in vitro assays have been developed to quantify the inhibition of β-hematin formation. These assays have demonstrated that compounds like chloroquine, amodiaquine (B18356), and quinacrine (B1676205) are potent inhibitors of this process. nih.gov The inhibitory effect is often dose-dependent. nih.gov The accumulation of free heme due to this inhibition can also lead to the catalysis of peroxidative reactions, further contributing to the parasite's demise. nih.gov

Table 1: Investigated Quinoline Derivatives and their Biological Interactions

| Compound/Derivative Class | Interaction with Fe(III)PPIX | Inhibition of β-Hematin Formation | Primary Research Focus |

| 4-Aminoquinolines | Strong affinity, forms complex. nih.gov | Potent inhibitors, activity dependent on substituents. nih.govnih.gov | Antimalarial |

| Chloroquine | High binding affinity (log K = 5.52 ± 0.03). nih.gov | Potent inhibitor. nih.gov | Antimalarial |

| Amodiaquine | High binding affinity (log K = 5.39 ± 0.04). nih.gov | Potent inhibitor. nih.gov | Antimalarial |

| Quinine (B1679958) | Moderate binding affinity (log K = 4.10 ± 0.02). nih.gov | Moderate inhibitor. nih.gov | Antimalarial |

| Mefloquine (B1676156) | Lower binding affinity (log K = 3.90 ± 0.08). nih.gov | Moderate inhibitor. nih.gov | Antimalarial |

| Quinoline Methanols | Interact with Fe(III) center through 9-hydroxy group. nih.gov | Varies depending on specific structure. | Antimalarial |

| ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) | Implied through antiplasmodial activity. | Showed promising activity. nih.gov | Antiprotozoal |

DNA Binding Interactions of Quinoline Derivatives

Beyond their role in heme polymerization, quinoline derivatives have also been shown to interact with DNA, a mechanism that is particularly relevant to their potential anticancer activities. The planar quinoline ring system can intercalate between the base pairs of the DNA double helix, while side chains can interact with the grooves of the DNA. nih.gov

The binding of small molecules to DNA can occur through several modes, including covalent bonding, electrostatic interactions, groove binding, and intercalation. nih.gov For quinoline derivatives, intercalation and groove binding are the most common modes of interaction. These interactions can lead to changes in the DNA structure, potentially interfering with replication and transcription processes, which can induce cell cycle arrest and apoptosis in cancer cells.

Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, as well as electrochemical methods, are used to study these interactions. nih.gov The binding constants (Kb) derived from these studies provide a measure of the affinity of the compound for DNA. While the binding affinities of some quinoline derivatives to DNA are lower than that of classic intercalators like ethidium (B1194527) bromide, they are comparable to other groove-binding drugs. nih.gov

Enzyme Inhibition Studies of Quinoline Analogues

Quinoline analogues have been investigated for their ability to inhibit various enzymes, which represents another avenue for their therapeutic applications.

Kinesin Spindle Protein (Eg5) Inhibition

The kinesin spindle protein (Eg5), also known as KIF11, is a motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis. nih.gov Inhibition of Eg5 leads to the formation of monopolar spindles, causing cell-cycle arrest and subsequently apoptosis in proliferating cells. nih.govnih.gov This makes Eg5 an attractive target for cancer therapy, as its inhibition selectively affects dividing cells, such as tumor cells. nih.gov

Several quinoline analogues have been identified as inhibitors of Eg5. These inhibitors have shown efficacy in in vitro models of various cancers, including gastric and breast cancer. nih.govnih.gov The inhibition of Eg5 by these compounds has been shown to induce the formation of monopolar spindles and trigger apoptotic pathways. nih.gov

Penicillin Binding Protein 2a (PBP2a) Inhibition in Antibacterial Research

In the realm of antibacterial research, quinoline analogues are being explored for their potential to combat antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). MRSA owes its resistance to β-lactam antibiotics to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. mdpi.comnih.gov PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue synthesizing their cell wall even in the presence of these drugs. mdpi.comnih.gov

Targeting PBP2a is a key strategy to overcome MRSA resistance. Some research has focused on identifying non-β-lactam inhibitors that can bind to PBP2a and restore the efficacy of β-lactam antibiotics. While direct inhibition of PBP2a by 2-chloroquinolin-4-amine hydrochloride itself is not extensively documented in the provided context, the broader class of quinoline derivatives and other heterocyclic compounds are under investigation as PBP2a inhibitors. mdpi.com The development of compounds that can inhibit PBP2a, either directly or by binding to an allosteric site, is an active area of research. researchgate.net

Topoisomerase II DNA Gyrase Inhibition in Antimicrobial Contexts

Derivatives of 2-chloroquinolin-4-amine are being investigated as potential antimicrobial agents due to their ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for controlling DNA topology during replication and other DNA-related processes in bacteria. nih.gov DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily responsible for decatenating interlinked daughter chromosomes after replication. nih.govnih.gov

The 4-quinolones are a well-established class of antibacterial drugs that target both DNA gyrase and topoisomerase IV. nih.gov Their mechanism of action involves the reversible trapping of the enzyme-DNA complex, which leads to an inhibition of DNA synthesis and ultimately cell death. nih.gov The development of resistance to existing quinolones, often through mutations in the target enzymes, necessitates the search for new inhibitors. nih.govnih.gov

Research has focused on designing novel inhibitors that bind to allosteric sites on DNA gyrase, distinct from the binding site of fluoroquinolones. nih.gov This approach aims to overcome existing resistance mechanisms. For example, a series of biphenyl-based inhibitors, inspired by a thiophene-based allosteric inhibitor, has shown promising activity against Escherichia coli DNA gyrase, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov These findings highlight the potential for developing new antimicrobial agents based on the quinoline scaffold that can effectively target bacterial topoisomerases.

SHIP1 Enzyme Activity Modulation by Quinoline Scaffolds

Quinoline-based compounds have emerged as modulators of the SH2-containing inositol (B14025) 5'-phosphatase 1 (SHIP1), an enzyme that plays a significant role in various cellular processes. nih.govnih.gov SHIP1 is a key negative regulator of the PI3K signaling pathway, which is involved in cell growth, proliferation, and survival. nih.gov By hydrolyzing the 5' phosphate (B84403) from PI(3,4,5)P3, SHIP1 generates PI(3,4)P2, thereby influencing downstream signaling events. nih.gov

Inhibition of SHIP1 has been identified as a promising strategy for several therapeutic applications, including facilitating the engraftment of mismatched bone marrow grafts and mobilizing hematopoietic stem cells. nih.gov High-throughput screening efforts have led to the discovery of quinoline small molecules, such as NSC13480 and NSC305787, that inhibit the enzymatic activity of SHIP1. nih.gov Structure-activity relationship studies on analogues of these compounds have revealed that an amine group tethered to the quinoline core is essential for SHIP1 inhibition. nih.gov

Conversely, activation of SHIP1 is being explored as a potential anticancer strategy, as overactive PI3K signaling is implicated in tumor growth. nih.gov The discovery of SHIP1 agonists could offer a novel therapeutic approach. nih.gov The modulation of SHIP1 activity by quinoline scaffolds underscores the versatility of this chemical structure in targeting key enzymes involved in cellular signaling pathways.

Botulinum Neurotoxin Serotype A Light Chain (BoNT/A LC) Inhibition

Derivatives of 4-aminoquinoline, a class of compounds related to this compound, have been identified as potent inhibitors of the botulinum neurotoxin serotype A light chain (BoNT/A LC). nih.govnih.govbohrium.com BoNT/A is the most potent known bacterial toxin and is classified as a Tier 1 biowarfare agent. bohrium.commdpi.com The light chain of the toxin is a zinc-dependent metalloprotease that cleaves specific proteins involved in neurotransmitter release, leading to the paralytic disease botulism. nih.govmdpi.com

Initial screening of small molecule libraries identified N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines as inhibitors of BoNT/A LC. nih.gov This discovery prompted further investigation into 4-amino-7-chloroquinoline (4,7-ACQ) based compounds. nih.govnih.gov By modifying the 4,7-ACQ scaffold, researchers have developed second-generation inhibitors with significantly improved potency. For instance, introducing an amino group at the C(3) position of a cholate (B1235396) component coupled to the 4,7-ACQ core resulted in inhibitors with IC50 values in the low micromolar range (0.81 to 2.27 μM). nih.gov Further development led to bis(steroidal)-4,7-ACQ and bis(4,7-ACQ)cholate derivatives with nanomolar potencies, such as a compound with a Ki of 0.10 μM. nih.gov

Docking simulations suggest that these inhibitors bind to the active site of the BoNT/A LC, coordinating with the catalytic zinc ion and displacing the catalytic water molecule. nih.gov The development of these potent inhibitors offers a promising avenue for countermeasures against botulinum neurotoxin intoxication. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition in Parasite Targets

The enzyme dihydrofolate reductase (DHFR) is a critical target for chemotherapy, particularly in the context of parasitic infections. nih.govresearchgate.net DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of DNA precursors. nih.govnih.gov Inhibiting DHFR disrupts DNA replication and cell growth, making it an effective strategy to combat parasitic diseases like malaria. nih.govasm.org

Quinoline and quinazoline-based compounds have been investigated as DHFR inhibitors. For example, the quinazoline (B50416) derivative QN254 (5-chloro-N′6′-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine) has shown potent activity against highly pyrimethamine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. asm.org Pyrimethamine (B1678524) is a well-known DHFR inhibitor, but its efficacy has been compromised by widespread resistance due to mutations in the parasite's DHFR enzyme. asm.org QN254 has been shown to bind to and inhibit both the wild-type and a quadruple-mutant form of the P. falciparum DHFR enzyme. asm.org

The development of new DHFR inhibitors often involves designing compounds that can overcome existing resistance mechanisms. Non-classical antifolates like trimethoprim (B1683648) and pyrimethamine serve as templates for designing novel inhibitors. researchgate.net Achieving selectivity for the parasitic DHFR over the human enzyme is a key challenge in the design of these antifolates to minimize host toxicity. mdpi.com

Interactions with Serum Albumin Proteins (BSA, HSA)

The interaction of quinoline derivatives with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a crucial area of study as it significantly influences the bioavailability and distribution of these compounds in the body. swu.ac.thnih.gov Serum albumin is the most abundant protein in the blood and acts as a carrier for numerous endogenous and exogenous substances. nih.gov

Characterization of Binding Sites

Spectroscopic techniques and molecular docking studies have been employed to characterize the binding of quinoline derivatives to serum albumins. swu.ac.thnih.govrsc.org These studies have revealed that quinoline compounds often bind to specific sites on the albumin molecule. For instance, several quinoline-based compounds have been found to bind to the interface of domains II and III of HSA. nih.govtandfonline.com Another study investigating the interaction of 2,4-disubstituted quinolines with BSA and HSA suggested that the binding occurs at site I, located in sub-domain IIA. swu.ac.th Similarly, an amodiaquine analogue, (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate, was also found to bind to site I (subdomain II) of both BSA and HSA. rsc.org

The binding is often driven by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. swu.ac.thnih.gov Competitive binding experiments with known site markers help to pinpoint the specific binding location on the albumin protein. swu.ac.th

Thermodynamic Analysis of Protein-Ligand Binding

Thermodynamic analysis provides valuable insights into the forces driving the interaction between quinoline derivatives and serum albumins. nih.govnih.gov By studying the binding at different temperatures, parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined. swu.ac.thnih.gov

For the binding of several new quinoline-based compounds to HSA, the negative values of ΔH and ΔS indicated that the interaction is primarily driven by hydrogen bonds and van der Waals forces. nih.gov The negative ΔG value confirmed the spontaneous nature of the binding process. nih.gov Similarly, for the interaction of 2,4-disubstituted quinolines with BSA and HSA, the calculated thermodynamic parameters suggested that van der Waals forces and/or hydrogen bonding were the main contributors to the binding interaction. swu.ac.th The binding constants (Kb) for these interactions are typically in the range of 10^4 to 10^5 L·mol⁻¹, indicating a strong interaction. swu.ac.th

Table of Binding Parameters for Quinoline Derivatives with Serum Albumins

| Compound Class | Albumin | Binding Site | Binding Constant (Kb) (L·mol⁻¹) | ΔG (kJ·mol⁻¹) | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) |

|---|---|---|---|---|---|---|

| New quinoline-based compounds nih.gov | HSA | Interface of domains II and III | - | Negative | Negative | Negative |

| 2,4-disubstituted quinolines swu.ac.th | BSA | Site I (sub-domain IIA) | 10⁴ - 10⁵ | Spontaneous | 48.5 | -65.21 |

| 2,4-disubstituted quinolines swu.ac.th | HSA | Site I (sub-domain IIA) | 10⁴ - 10⁵ | Spontaneous | -44.55 | -51.89 |

| Amodiaquine analogue rsc.org | BSA | Site I (subdomain II) | - | Spontaneous | - | - |

| Amodiaquine analogue rsc.org | HSA | Site I (subdomain II) | - | Spontaneous | - | - |

Analysis of Conformational Changes in Proteins upon Ligand Binding